N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
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Overview
Description
N-methyl-6-azaspiro[25]octane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O It is known for its unique spirocyclic structure, which contributes to its distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride typically involves the reaction of N-methyl-6-azaspiro[2.5]octane-1-carboxylic acid with appropriate reagents to form the carboxamide derivative. The hydrochloride salt is then obtained by treating the carboxamide with hydrochloric acid. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced compounds.
Scientific Research Applications
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- N-isopentyl-6-azaspiro[2.5]octane-1-carboxamide
Uniqueness
N-methyl-6-azaspiro[25]octane-1-carboxamide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
2763750-59-8 |
---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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